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Compound of Interest

Compound Name:
2-Propylquinoline-4-carboxylic

acid

Cat. No.: B180115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for 2-Propylquinoline-
4-carboxylic acid (C₁₃H₁₃NO₂). It includes predicted and characteristic spectral data,

generalized experimental protocols for obtaining such data, and diagrams illustrating analytical

workflows and potential biological mechanisms of action relevant to the quinoline-4-carboxylic

acid scaffold.

Compound Overview
2-Propylquinoline-4-carboxylic acid is an organic compound featuring a quinoline core,

which is a key pharmacophore in numerous biologically active molecules. The structure

consists of a propyl group at position 2 and a carboxylic acid group at position 4 of the

quinoline ring. Spectroscopic analysis is crucial for confirming the identity, purity, and structure

of this compound in research and development settings.

Spectroscopic Data
The following sections summarize the expected quantitative data from key spectroscopic

techniques.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight

and elemental formula of the compound. The data below is based on predicted values for

various adducts.[1]

Adduct Ion Calculated m/z

[M+H]⁺ 216.10192

[M+Na]⁺ 238.08386

[M-H]⁻ 214.08736

[M+NH₄]⁺ 233.12846

[M]⁺ 215.09409

Table 1: Predicted m/z values for 2-Propylquinoline-4-carboxylic acid.

The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization

typically involve the loss of the carboxyl group (as •COOH or CO₂) from the molecular ion.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton,

the aromatic protons on the quinoline ring, and the aliphatic protons of the propyl group. The

carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift,

often above 12 ppm.[3][4]
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Proton Assignment
Expected Chemical Shift
(δ, ppm)

Multiplicity

-COOH > 12.0 Broad Singlet

Quinoline Aromatic Protons 7.5 - 8.7 Multiplets

Quinoline C3-H ~7.9 - 8.1 Singlet

Propyl -CH₂- (alpha to ring) ~3.0 Triplet

Propyl -CH₂- (middle) ~1.8 Sextet

Propyl -CH₃ ~1.0 Triplet

Table 2: Predicted ¹H NMR chemical shifts for 2-Propylquinoline-4-carboxylic acid.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The

carboxyl carbon is characteristically found in the 165-185 ppm range.[3][5]

Carbon Assignment Expected Chemical Shift (δ, ppm)

-COOH 165 - 170

Quinoline C4 ~145

Quinoline Aromatic Carbons 118 - 150

Propyl -CH₂- (alpha to ring) ~40

Propyl -CH₂- (middle) ~22

Propyl -CH₃ ~14

Table 3: Predicted ¹³C NMR chemical shifts for 2-Propylquinoline-4-carboxylic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic

acids have highly characteristic absorption bands.[5][6]
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Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H (Carboxylic Acid) 2500 - 3300 Very broad, strong

C-H (Aromatic) 3000 - 3100 Sharp, medium

C-H (Aliphatic) 2850 - 2960 Sharp, medium-strong

C=O (Carboxylic Acid) 1690 - 1725 Strong, sharp (Conjugated)

C=C / C=N (Aromatic Ring) 1500 - 1620 Medium to strong, sharp

C-O (Carboxylic Acid) 1210 - 1320 Strong

Table 4: Characteristic IR absorption bands for 2-Propylquinoline-4-carboxylic acid.

The broadness of the O-H stretch is due to extensive hydrogen bonding between carboxylic

acid molecules, which typically exist as dimers in the solid state.[4][7] The carbonyl (C=O)

stretch appears at a slightly lower frequency than a non-conjugated acid due to its conjugation

with the quinoline ring system.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is determined by the electronic transitions within the molecule's

chromophore. For this compound, the extended aromatic system of the quinoline ring is the

primary chromophore.

Chromophore Expected λₘₐₓ (nm)

Quinoline Ring ~230-250, ~300-330

Table 5: Expected UV-Vis absorption maxima for 2-Propylquinoline-4-carboxylic acid.

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of

quinoline-4-carboxylic acid derivatives.
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Synthesis via Doebner Reaction
A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner

reaction.[8][9]

Reaction Setup: Aniline, an appropriate aldehyde (in this case, butanal), and pyruvic acid are

mixed in a solvent such as ethanol.

Catalysis: A catalytic amount of an acid like trifluoroacetic acid may be added.[8]

Reflux: The mixture is heated under reflux for several hours (e.g., 12-24 hours). The reaction

progress is monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, the reaction mixture is cooled and poured into ice water to

precipitate the crude product.

Purification: The solid is filtered and purified, typically by recrystallization from a suitable

solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the

internal standard (0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400

MHz or 500 MHz Bruker instrument.[8][10]

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Analysis: The solution is introduced into the mass spectrometer, often using an electrospray

ionization (ESI) source.
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Data Acquisition: High-resolution mass spectra are recorded on an instrument such as a

time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements.

[10]

IR Spectroscopy
Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium

bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR

spectrophotometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[11]

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol or methanol). This solution is then diluted to an appropriate

concentration (typically in the micromolar range) to ensure the absorbance falls within the

linear range of the instrument (0.1 - 1.0 AU).

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

with a cuvette containing the pure solvent used as a reference. The scan is typically

performed from 200 to 400 nm.

Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical characterization

workflow and a potential biological mechanism of action for this class of compounds.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Many quinoline derivatives have been investigated as inhibitors of various enzymes. For

instance, 2-phenylquinoline-4-carboxylic acid derivatives have been studied as Histone

Deacetylase (HDAC) inhibitors.[10][12] The following diagram illustrates this general

mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b180115?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333195/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HAT
(Histone Acetyltransferase)

Open Chromatin
(Euchromatin)

Acetylated Histones

 Adds Acetyl
 Groups (Ac) 

HDAC
(Histone Deacetylase)

Condensed Chromatin
(Heterochromatin)

Deacetylated Histones

 Removes Acetyl
 Groups (Ac) 

Gene Transcription
ACTIVE

Gene Transcription
REPRESSED

2-Propylquinoline-4-
carboxylic acid

(Potential Inhibitor)

 INHIBITS 

Click to download full resolution via product page

Caption: Mechanism of gene regulation by HDACs and its inhibition by quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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